molecular formula C21H22N8O3 B8134287 Orexin receptor antagonist 3

Orexin receptor antagonist 3

Cat. No. B8134287
M. Wt: 434.5 g/mol
InChI Key: MPDQVXKSEUGRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orexin receptor antagonist 3 is a useful research compound. Its molecular formula is C21H22N8O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Orexin receptor antagonist 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orexin receptor antagonist 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Obesity, Anxiety, and Sleep/Wake Disorders Treatment : Orexin receptor antagonists, including Orexin receptor antagonist 3, are being explored as potential therapeutic targets for treating obesity, anxiety, and sleep/wake disorders such as insomnia (Roecker, Cox, & Coleman, 2016).

  • Therapeutic Agent for Insomnia and Addictive Disorders : These compounds are investigated for their potential in treating insomnia and addictive disorders, suggesting a broad range of applicability in addressing various health conditions (Tran et al., 2011).

  • Treatment of Sleep Disorders : Specifically targeting sleep disorders like narcolepsy and insomnia, Orexin receptor antagonist 3 is under development as a drug that modulates orexin receptors (Mieda & Sakurai, 2013).

  • Promoting Sleep : These antagonists have shown efficacy in promoting sleep in animals and humans, providing a clinical proof-of-concept for treating primary insomnia (Coleman, Cox, & Roecker, 2011).

  • Reducing the Reinforcing Effects of Ethanol : The blockade of orexin-2 receptors by these antagonists can reduce the reinforcing effects of ethanol, which includes self-administration, place preference, and reinstatement, indicating potential use in treating alcohol dependence (Shoblock et al., 2011).

  • Potential in Treating Narcolepsy with Cataplexy : Besides primary insomnia, orexin receptor antagonists are also being considered for the treatment of narcolepsy with cataplexy, broadening the scope of their therapeutic applications (Boss & Roch, 2017).

  • Novel Therapy for Insomnia : Orexin receptor antagonists, particularly those that block OX2 or both OX1 and OX2 receptors, are under development as novel therapies for treating insomnia (Scammell & Winrow, 2011).

properties

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-nitro-6-(triazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O3/c1-13-8-14(2)25-21(24-13)27-11-15-9-26(10-16(15)12-27)20(30)19-17(28-22-6-7-23-28)4-3-5-18(19)29(31)32/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQVXKSEUGRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4[N+](=O)[O-])N5N=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orexin receptor antagonist 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orexin receptor antagonist 3
Reactant of Route 2
Reactant of Route 2
Orexin receptor antagonist 3
Reactant of Route 3
Reactant of Route 3
Orexin receptor antagonist 3
Reactant of Route 4
Reactant of Route 4
Orexin receptor antagonist 3
Reactant of Route 5
Reactant of Route 5
Orexin receptor antagonist 3
Reactant of Route 6
Reactant of Route 6
Orexin receptor antagonist 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.